CPTH6 hydrobromide is a chemical compound recognized for its role as a histone acetyltransferase inhibitor. Specifically, it targets the lysine acetyltransferase activities of Gcn5 and pCAF while sparing p300 and CBP. This selective inhibition is significant in cancer research, particularly in the context of acute myeloid leukemia and lung cancer stem cells. The compound is classified as a thiazole derivative and is primarily utilized in research settings, focusing on its effects on cell viability, apoptosis, and autophagy in various cancer cell lines.
CPTH6 hydrobromide is cataloged under CAS number 2321332-57-2. It is commercially available from various suppliers, including Cayman Chemical and MedChemExpress, where it is noted for its research applications rather than therapeutic use in humans . As a thiazole derivative, it belongs to a class of compounds that have shown promise in targeting specific enzymatic pathways involved in cancer progression.
The synthesis of CPTH6 hydrobromide typically involves the construction of the thiazole ring followed by bromination to yield the hydrobromide salt. While specific synthetic routes are not extensively detailed in the literature, similar compounds often utilize methods such as:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to confirm the structure and purity of the synthesized compound .
CPTH6 hydrobromide features a thiazole core structure, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecular formula is C₁₃H₁₃BrN₂OS, indicating the presence of bromine, which contributes to its hydrobromide form.
CPTH6 hydrobromide has been shown to engage in several biological reactions:
The compound's mechanism involves competitive inhibition where it binds to the active site of acetyltransferases, preventing substrate (histone) access. This action disrupts normal cellular processes such as transcriptional activation and cell proliferation.
The mechanism by which CPTH6 exerts its effects involves:
In studies involving lung cancer stem cells, CPTH6 demonstrated dose-dependent increases in apoptotic cell populations after treatment . Furthermore, it was observed that at concentrations around 50 µM, significant reductions in cell viability were recorded across multiple cancer cell lines.
Relevant analyses often include melting point determination and solubility tests to ensure quality for research applications .
CPTH6 hydrobromide has several scientific uses:
CPTH6 hydrobromide (chemical name: (E)-4-(4-chlorophenyl)-2-(2-(3-methylcyclopentylidene)hydrazinyl)thiazole hydrobromide) is a thiazole derivative that functions as a potent and selective inhibitor of the lysine acetyltransferase activity of two closely related histone acetyltransferases: General Control Non-repressed Protein 5 (Gcn5) and p300-CBP-Associated Factor (pCAF) [3] [8]. Biochemical analyses reveal that CPTH6 hydrobromide exerts significant inhibitory effects on the histone acetyltransferase activity of both enzymes, with a distinct mechanism involving competitive disruption of acetyl-CoA binding at the catalytic pocket [1] [7]. This molecular interference subsequently impedes the transfer of acetyl groups to histone substrates, thereby inducing global histone hypoacetylation.
Cancer stem cell models demonstrate that CPTH6 hydrobromide's selective inhibition translates to potent biological effects. In lung cancer stem-like cells (lung cancer stem-like cells), CPTH6 hydrobromide treatment substantially reduces histone acetyltransferase activity, correlating with decreased cell viability and induction of apoptosis [1]. The compound's efficacy against lung cancer stem-like cells (half maximal inhibitory concentration values ranging from 12-67 μM) markedly exceeds its effects on established non-small cell lung cancer cell lines (half maximal inhibitory concentration 65-205 μM), indicating enhanced sensitivity in stem-like populations [1] [6]. This selectivity profile positions CPTH6 hydrobromide as a valuable chemical probe for dissecting the specific biological functions of General Control Non-repressed Protein 5/p300-CBP-Associated Factor-mediated acetylation.
Table 1: Selective Inhibition Profile of CPTH6 Hydrobromide on Histone Acetyltransferases
| Histone Acetyltransferase Enzyme | Effect of CPTH6 Hydrobromide | Experimental Evidence | Cellular Consequences |
|---|---|---|---|
| General Control Non-repressed Protein 5 (Gcn5) | Significant inhibition | Reduced catalytic activity in enzymatic assays | Histone H3/H4 hypoacetylation |
| p300-CBP-Associated Factor (pCAF) | Significant inhibition | Impaired acetyl-CoA binding | Reduction of stemness markers |
| p300 | No effect | No activity reduction in enzymatic screening | No impact on p300-specific acetylation |
| CREB-Binding Protein (CBP) | No effect | Unaffected catalytic activity | Preservation of CREB-Binding Protein-mediated transcription |
A critical aspect of CPTH6 hydrobromide's mechanism is its discriminating activity against distinct histone acetyltransferase families. While the compound potently inhibits General Control Non-repressed Protein 5 and p300-CBP-Associated Factor (both members of the GNAT family, Gcn5-related N-acetyltransferases), it exhibits no significant inhibitory activity against the structurally and functionally related p300 and CREB-Binding Protein histone acetyltransferases, even at elevated concentrations [3] [4]. This selectivity profile has been established through comprehensive enzymatic screening across multiple histone acetyltransferase isoforms, confirming that CPTH6 hydrobromide does not affect the catalytic activity of p300 or CREB-Binding Protein [3].
Structural analyses explain this discrimination through divergent substrate binding sites between histone acetyltransferase families. The catalytic domains of General Control Non-repressed Protein 5 and p300-CBP-Associated Factor share a conserved structural core comprising a three-stranded antiparallel β-sheet with an underlying helix, which facilitates specific interaction with CPTH6 hydrobromide [4]. Conversely, p300 and CREB-Binding Protein possess fundamentally different substrate binding architectures that preclude effective compound binding. This inherent selectivity prevents interference with the numerous cellular processes regulated by p300/CREB-Binding Protein, including hypoxia response, cell cycle progression, and differentiation pathways [4] [9]. Consequently, CPTH6 hydrobromide enables precise experimental targeting of General Control Non-repressed Protein 5/p300-CBP-Associated Factor-dependent acetylation events without broader epigenetic disruption.
Table 2: Comparative Structural and Functional Attributes of Targeted and Non-Targeted Histone Acetyltransferase Families
| Molecular Characteristic | GNAT Family (Gcn5/pCAF) | p300/CREB-Binding Protein Family | Biological Significance of Selectivity |
|---|---|---|---|
| Catalytic domain structure | Conserved A-D motifs forming β-sheet core | Divergent substrate binding architecture | Enables specific inhibition without cross-reactivity |
| Acetyl-CoA binding pocket | Accessible to CPTH6 interaction | Structural incompatibility with CPTH6 | Prevents disruption of essential transcriptional coactivation |
| Primary cellular functions | Histone H3 acetylation, stemness maintenance | Transcriptional coactivation, hypoxia response | Maintains cellular homeostasis during inhibition |
| Non-histone protein targets | α-Tubulin, select transcription factors | Broad spectrum including p53, STAT proteins | Minimizes off-target effects on critical signaling nodes |
CPTH6 hydrobromide exerts highly specific effects on histone modification patterns, with its most pronounced impact observed on histone H3 lysine 18 acetylation (H3 lysine 18 acetylation). Experimental evidence demonstrates that treatment with CPTH6 hydrobromide induces a dose-dependent reduction in H3 lysine 18 acetylation levels across multiple cancer cell models, including leukemia and non-small cell lung cancer systems [3] [8]. This site-specific deacetylation occurs without concomitant global reduction in all acetylated histone marks, highlighting the compound's precision for particular epigenetic targets. In leukemia cell lines, exposure to CPTH6 hydrobromide at concentrations of 50-100 μM for 24 hours produces a substantial decrease in H3 lysine 18 acetylation, correlating temporally with the induction of apoptotic pathways [7].
The mechanistic basis for this selectivity resides in the substrate preferences of the targeted histone acetyltransferases. Both General Control Non-repressed Protein 5 and p300-CBP-Associated Factor exhibit enzymatic specificity for histone H3 lysine 18 as a primary acetylation site [3]. Through inhibition of these histone acetyltransferases, CPTH6 hydrobromide effectively blocks the maintenance of H3 lysine 18 acetylation marks, leading to progressive depletion of this transcriptionally activating modification. In lung cancer stem-like cells models, this reduction in H3 lysine 18 acetylation coincides with diminished expression of stemness-associated genes and impaired self-renewal capacity, suggesting a functional linkage between General Control Non-repressed Protein 5/p300-CBP-Associated Factor activity, H3 lysine 18 acetylation maintenance, and cancer stem cell identity [1] [6]. The compound's ability to selectively deplete this specific histone mark provides a powerful tool for investigating the functional significance of H3 lysine 18 acetylation in oncogenic processes.
Table 3: Dose-Dependent Effects of CPTH6 Hydrobromide on Histone H3 Lysine 18 Acetylation
| Concentration Range | Exposure Duration | Magnitude of H3K18ac Reduction | Cellular Context | Correlated Phenotypic Effects |
|---|---|---|---|---|
| 20-30 μM | 24-48 hours | 30-40% decrease | Established NSCLC lines | Minimal apoptosis induction |
| 30-50 μM | 48-72 hours | 60-75% decrease | Lung cancer stem-like cells lines | Significant apoptosis induction |
| 50-100 μM | 24-72 hours | 75-90% decrease | Leukemia cell lines | G0/G1 cell cycle arrest, differentiation |
| >100 μM | 24 hours | >90% decrease | Multiple tumor types | Robust activation of apoptotic pathways |
A particularly significant aspect of CPTH6 hydrobromide's epigenetic activity is its preservation of methylation patterns at critical histone sites. Comprehensive analyses demonstrate that while the compound potently reduces histone H3 lysine 18 acetylation, it exerts no detectable effects on the methylation status of histone H3 lysine 4 (H3 lysine 4) or histone H3 lysine 9 (H3 lysine 9) [3] [6]. This discriminatory effect has been verified through immunoblotting and mass spectrometry-based proteomic approaches, confirming that trimethylation of histone H3 lysine 4 (a mark associated with active promoters) and di/trimethylation of histone H3 lysine 9 (a repressive mark associated with heterochromatin) remain unaltered following CPTH6 hydrobromide treatment across multiple cellular contexts and exposure conditions.
This preservation of methylation patterns indicates that CPTH6 hydrobromide's effects are highly specific to the acetylation pathway and do not extend to general histone modification machinery [6]. The observed specificity likely arises from the compound's targeted mechanism of action—by exclusively inhibiting General Control Non-repressed Protein 5 and p300-CBP-Associated Factor histone acetyltransferase activity, CPTH6 hydrobromide avoids secondary effects on histone methyltransferases or demethylases that might otherwise occur with broader epigenetic modulators. Functionally, this selective activity profile maintains the integrity of methylation-regulated genomic architecture while specifically disrupting acetylation-dependent transcriptional activation. In cancer stem-like cells, this allows CPTH6 hydrobromide to effectively target stemness pathways governed by histone acetylation without globally disrupting the epigenetic landscape, potentially reducing off-target transcriptional consequences [1] [6]. The compound thus represents a precision tool for investigating acetylation-specific processes within the broader epigenetic network.
The functional implications of this discriminatory activity extend to gene expression regulation. Research indicates that H3 lysine 4 methylation patterns remain stable during CPTH6 hydrobromide exposure, preserving the transcriptional potential of actively transcribed genes. Similarly, maintenance of H3 lysine 9 methylation prevents aberrant heterochromatin spreading and maintains genomic stability [6]. This targeted approach enables researchers to specifically dissect acetylation-dependent phenomena without the confounding effects of methylation alterations that occur with other epigenetic modulators. In therapeutic contexts, this specificity profile potentially reduces undesirable off-target effects on global gene expression while maintaining focus on dysregulated acetylation pathways that drive oncogenesis, particularly in stem-like cell populations that demonstrate heightened dependence on General Control Non-repressed Protein 5/p300-CBP-Associated Factor activity [1] [6].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8